2-Amino-4-M-tolyl-butyric acid

Description

BenchChem offers high-quality 2-Amino-4-M-tolyl-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-M-tolyl-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

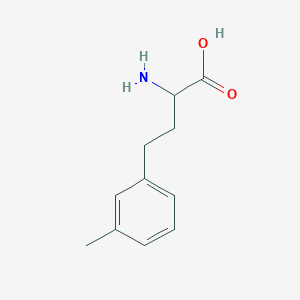

2-amino-4-(3-methylphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-3-2-4-9(7-8)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJMMMOBDAVUBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Amino-4-(3-methylphenyl)butanoic Acid

Executive Summary & Structural Analysis[1]

This guide details the synthesis and characterization of 2-Amino-4-(3-methylphenyl)butanoic acid , a non-proteinogenic

In drug discovery, this scaffold serves as a critical peptidomimetic building block.[1] The addition of the methylene group (homo-elongation) imparts rotational flexibility distinct from phenylalanine, while the meta-methyl substituent increases lipophilicity (

Chemical Identity[3][4][5][6][7][8]

-

IUPAC Name: 2-Amino-4-(3-methylphenyl)butanoic acid

-

Molecular Formula:

-

Molecular Weight: 193.24 g/mol

-

Classification:

-Amino acid; Homophenylalanine derivative.[2][3]

Retrosynthetic Analysis

To design a robust synthetic route, we employ a disconnection approach centered on the

Strategic Disconnections

-

C2–C3 Bond Formation (Alkylation): Disconnecting the side chain from the

-carbon suggests an electrophilic alkyl halide (homobenzyl halide) and a nucleophilic glycine equivalent (e.g., diethyl acetamidomalonate). -

Functional Group Interconversion (FGI): The final amino acid is revealed via acid-catalyzed hydrolysis and decarboxylation.

Figure 1: Retrosynthetic tree illustrating the classical acetamidomalonate pathway.

Experimental Protocols

Route A: Classical Chemical Synthesis (Racemic)

Objective: Synthesis of dl-2-amino-4-(3-methylphenyl)butanoic acid on a multigram scale.

Mechanism:

Reagents Required[4][5][6][7][8][9][10]

-

Diethyl acetamidomalonate (DEAM)

-

1-(2-Bromoethyl)-3-methylbenzene (prepared from 3-methylphenethyl alcohol via

) -

Sodium ethoxide (

) in absolute ethanol -

Concentrated Hydrochloric acid (

) or Hydrobromic acid ( -

Dowex 50W-X8 cation exchange resin

Step-by-Step Methodology

1. Formation of the Enolate: Dissolve Sodium metal (1.1 eq) in absolute ethanol under nitrogen to generate sodium ethoxide. Add Diethyl acetamidomalonate (1.0 eq) to the stirred solution at room temperature.

-

Scientific Insight: The

of DEAM is ~13. NaOEt is sufficient to deprotonate the

2. Alkylation (

-

Monitoring: Monitor consumption of DEAM by TLC (SiO2, EtOAc/Hexane 1:3). The product spot will be less polar than the starting malonate.

-

Workup: Cool to RT. Filter off the precipitated NaBr. Concentrate the filtrate in vacuo to obtain the crude alkylated diester.

3. Hydrolysis and Decarboxylation: Suspend the crude diester in 48% HBr or 6M HCl (10 mL per gram of substrate). Reflux for 12–18 hours.

-

Mechanism:[1][5][3][7][8][9][11] Acid catalysis first hydrolyzes the ethyl esters and the acetamide bond. The resulting gem-dicarboxylic acid is unstable at reflux temperatures and undergoes thermal decarboxylation to yield the target amino acid.

-

Visual Cue: Evolution of

gas will cease when the reaction is complete.

4. Purification (Critical Step): Evaporate the acid to dryness to remove excess HCl/HBr. Dissolve the residue in minimal water.

-

Ion Exchange: Load the solution onto a column containing Dowex 50W-X8 (

form). -

Wash: Wash with distilled water until the eluate is neutral (removes non-basic impurities).

-

Elution: Elute the amino acid with 1M

. Ninhydrin-positive fractions are collected.[12] -

Crystallization: Lyophilize the ammonia fractions or concentrate and crystallize from water/ethanol.

Route B: Asymmetric Synthesis (Enantioselective)

Objective: Synthesis of (S)-2-amino-4-(3-methylphenyl)butanoic acid. Method: Phase-Transfer Catalyzed (PTC) Alkylation using the O'Donnell Schiff Base.

Protocol Overview

Instead of DEAM, use N-(diphenylmethylene)glycine tert-butyl ester . Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%). Conditions: Toluene/50% KOH (aq), 0°C.

-

Mix the glycine imine ester, the chiral catalyst, and the alkyl halide in toluene.

-

Add 50% KOH. The chiral catalyst shuttles the hydroxide ion to the interface, deprotonating the glycine equivalent in a chiral pocket.

-

Stir vigorously at 0°C.

-

Hydrolysis: Treat the resulting chiral imine with 15% citric acid or 1M HCl in THF to cleave the imine and ester, yielding the enantiorenriched amino acid.

Bench Workflow Visualization

Figure 2: Step-by-step bench workflow for the synthesis of the target amino acid.

Characterization & Data Analysis

The following data represents the expected spectral signature for the pure compound.

NMR Spectroscopy ( , 300 MHz, )

The spectrum will display characteristic features of a homophenylalanine derivative with a meta-substituted toluene ring.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.15 – 7.25 | Multiplet | 1H | Ar-H (C5) | Meta-substitution pattern |

| 7.00 – 7.10 | Multiplet | 3H | Ar-H (C2, C4, C6) | Ortho/Para to methyl/alkyl |

| 3.95 | Triplet ( | 1H | Characteristic | |

| 2.65 – 2.80 | Multiplet | 2H | Benzylic protons (deshielded) | |

| 2.32 | Singlet | 3H | Ar-CH3 | Methyl group on the aromatic ring |

| 2.15 – 2.30 | Multiplet | 2H | Methylene bridge |

Mass Spectrometry (HRMS)[6]

-

Ionization Mode: ESI (+)

-

Calculated Mass (

): 194.1181 Da -

Formula:

Purity Assessment (HPLC)[6]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 min.

-

Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (aromatic).

-

Note: As a zwitterion, retention may be low in standard RP-HPLC. Use of an ion-pairing agent (e.g., heptanesulfonic acid) or a HILIC column is recommended for better resolution.

Safety & Handling

-

Bromination Reagents:

is corrosive and reacts violently with water. Quench carefully. -

Alkyl Halides: 1-(2-Bromoethyl)-3-methylbenzene is a potential alkylating agent and should be treated as a mutagen. Use double gloves and work in a fume hood.

-

Product Storage: Store the final amino acid at 4°C. It is hygroscopic.

References

-

O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Bases." Accounts of Chemical Research. Link -

Jackson, R. F. W., et al. (1998). "Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry." The Journal of Organic Chemistry. Link

-

Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link

-

Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society. Link

-

Alchem Pharmtech. "Product Data: (S)-2-Amino-4-m-tolyl-butyric acid." Catalog Entry. Link

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino acids and peptides. Part 49. 2-Amino-4-(3-pyridyl)butyric acid and related peptides. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. RU2275376C2 - Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid - Google Patents [patents.google.com]

- 8. Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. alchempharmtech.com [alchempharmtech.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(p-tolyl)butyric acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel amino acid, 2-Amino-4-(p-tolyl)butyric acid. As a compound of interest in medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is paramount for its potential application in therapeutic peptide and protein modifications. This document details its predicted physicochemical parameters, outlines a plausible synthetic route, and discusses its potential applications, particularly in the realm of drug development. The guide also includes detailed experimental protocols for the characterization of this and similar novel amino acids, ensuring scientific integrity and reproducibility.

Introduction

Unnatural amino acids, particularly those with aromatic moieties, are of significant interest in medicinal chemistry. They serve as valuable building blocks for creating peptides and proteins with enhanced stability, modified receptor-binding affinities, and improved pharmacokinetic profiles. 2-Amino-4-(p-tolyl)butyric acid, a non-proteinogenic amino acid, presents a unique structural motif with a p-tolyl group that can impart specific steric and electronic properties to parent molecules. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Physicochemical Properties

| Property | Predicted Value | Unit |

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Molecular Weight | 193.24 | g/mol |

| Melting Point | Not available (predicted to be a solid at room temperature) | °C |

| Boiling Point | Not available | °C |

| pKa (Acidic) | ~2.2 | |

| pKa (Basic) | ~9.5 | |

| LogP | ~2.1 | |

| Water Solubility | Low to moderate | |

| Appearance | Predicted to be a white to off-white solid |

Synthesis of 2-Amino-4-(p-tolyl)butyric acid

A plausible and efficient synthetic route for 2-Amino-4-(p-tolyl)butyric acid can be adapted from established methods for α-amino acid synthesis, such as the amination of an α-bromocarboxylic acid.[1] The synthesis would commence from the commercially available precursor, 4-(p-tolyl)butanoic acid.

Synthetic Workflow

Sources

"Spectroscopic analysis of 2-Amino-4-(o-tolyl)butyric acid"

This technical guide details the spectroscopic validation of 2-Amino-4-(o-tolyl)butyric acid (also known as o-Methylhomophenylalanine), a non-proteinogenic amino acid often utilized as a chiral intermediate in peptide mimetics and pharmaceutical synthesis.[1]

Document Type: Technical Validation Standard Target Molecule: 2-Amino-4-(2-methylphenyl)butanoic acid CAS Registry (S-isomer): 1260610-36-3 Molecular Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.24 g/mol [1]

Executive Summary & Structural Logic

In drug development, 2-Amino-4-(o-tolyl)butyric acid serves as a hydrophobic scaffold, often replacing Phenylalanine or Homophenylalanine to introduce steric bulk (via the o-methyl group) and restrict conformational freedom.[1] Its analysis requires distinguishing it from its meta- and para- isomers, as well as the des-methyl analogue (Homophenylalanine).[1]

The spectroscopic signature is defined by three distinct domains:

-

The Zwitterionic Core: The

-amino acid backbone ( -

The Linker: The

-methylene bridge connecting the backbone to the aromatic system. -

The Aromatic Head: The o-tolyl moiety, characterized by a symmetry-breaking methyl substituent.

NMR Spectroscopy: The Primary Validation Tool

Nuclear Magnetic Resonance (NMR) is the definitive method for structural confirmation.[2] The presence of the ortho-methyl group destroys the magnetic equivalence often seen in unsubstituted phenyl rings, creating a complex aromatic region.

Proton ( H) NMR Analysis

Solvent: D₂O (with NaOD for solubility) or DMSO-

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Structural Assignment |

| Ar-CH₃ | 2.25 – 2.35 | Singlet (s) | 3H | Diagnostic Peak: Distinguishes from Homophenylalanine.[1] |

| 1.90 – 2.15 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the chiral center.[1] | |

| 2.65 – 2.85 | Triplet (t) / Multiplet | 2H | Benzylic protons; slightly shielded relative to p-tolyl due to ortho sterics.[1] | |

| 3.40 – 3.60 | dd or t | 1H | Chiral center proton; shift depends heavily on pH (zwitterion vs anion).[1] | |

| Ar-H | 7.05 – 7.25 | Multiplet (m) | 4H | Aromatic protons.[1] Ortho-substitution creates a complex ABCD-like system.[1] |

Mechanistic Insight:

The

Carbon ( C) NMR Analysis

Solvent: DMSO-

| Carbon Environment | Chemical Shift ( | Type | Notes |

| C=O | ~172.0 | Quaternary | Carboxylic acid/carboxylate.[1] |

| Ar-C (ipso) | ~139.0 | Quaternary | Linker attachment point.[1] |

| Ar-C (ortho-Me) | ~136.0 | Quaternary | Diagnostic: Carbon bearing the methyl group.[1] |

| Ar-CH | 125.0 – 131.0 | CH | 4 distinct signals due to lack of symmetry. |

| ~54.5 | CH | Chiral center. | |

| ~30.0 | CH₂ | Benzylic carbon. | |

| ~32.0 | CH₂ | Aliphatic bridge. | |

| Ar-CH₃ | ~19.2 | CH₃ | Diagnostic: o-Tolyl methyl carbon.[1] |

Mass Spectrometry (MS) & Fragmentation

High-Resolution Mass Spectrometry (HRMS) is required to confirm elemental composition, while MS/MS fragmentation validates the connectivity.[2]

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

Fragmentation Pathway

The fragmentation follows a predictable pathway driven by the stability of the tropylium ion and the loss of the amino acid backbone.

-

Precursor Ion:

194.118 ( -

Primary Loss (Neutral): Loss of HCOOH + NH₃ (typical for amino acids).[2]

-

Characteristic Fragment:

105.07 (-

Mechanism: Cleavage of the

-

-

-

Secondary Fragment:

74.06 (

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid state).

-

3200 – 2800 cm⁻¹: Broad Ammonium (

) stretching (zwitterionic character).[2] -

2960 – 2850 cm⁻¹: Aliphatic C-H stretch.

-

1580 – 1610 cm⁻¹: Carboxylate (

) asymmetric stretch and N-H bending (Amide II like).[1] -

750 – 770 cm⁻¹: Diagnostic: C-H out-of-plane bending for 1,2-disubstituted benzene (ortho-substitution). This band distinguishes it from para- (800-850 cm⁻¹) and meta-isomers.[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR

Purpose: To ensure complete dissolution and prevent aggregation for sharp resolution.[2]

-

Weighing: Accurately weigh 10–15 mg of the sample into a clean vial.

-

Solvent Selection:

-

Routine: Add 0.6 mL DMSO-

. -

Chiral Resolution: If using a Chiral Shift Reagent (e.g., Europium salts), use CDCl₃ (requires derivatization to ester) or specialized polar solvents.[2]

-

-

Mixing: Sonicate for 60 seconds at ambient temperature.

-

Filtration: If the solution is cloudy, filter through a 0.2 µm PTFE syringe filter directly into the NMR tube.

Protocol B: HPLC-MS Purity Check

Purpose: To verify purity >98% prior to biological assays.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (amide/carbonyl) and 254 nm (aromatic); ESI-MS (+).[1][2]

Visualization: Structural Validation Workflow

The following diagram outlines the logical flow for confirming the identity of 2-Amino-4-(o-tolyl)butyric acid, distinguishing it from common analogues.

Caption: Logical decision tree for the spectroscopic validation of 2-Amino-4-(o-tolyl)butyric acid, filtering out des-methyl and regioisomers.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 102530, Homophenylalanine (2-Amino-4-phenylbutanoic acid). Retrieved from [Link][1][2]

- Context: Provides the baseline NMR and physical data for the parent scaffold (Homophenylalanine) used to derive o-tolyl shifts.

- Context: Verification of CAS registry number and commercial availability of the specific isomer.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

- Context: Authoritative source for calculating theoretical chemical shifts for ortho-substituted aromatic rings and amino acid fragmentation p

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

- Context: Reference tables for IR out-of-plane bending vibrations of 1,2-disubstituted benzenes (750-770 cm⁻¹).

Sources

Strategic Engineering of Non-Proteinogenic Scaffolds: The 2-Amino-4-tolyl-butyric Acid Class

Executive Summary

In the landscape of modern medicinal chemistry, the modification of natural amino acid side chains remains a primary strategy for optimizing pharmacokinetics and receptor affinity.[1][2] 2-Amino-4-tolyl-butyric acid —often referred to as 4-methyl-homophenylalanine —represents a critical non-proteinogenic scaffold. By extending the alkyl chain of phenylalanine and introducing a lipophilic methyl substituent on the aromatic ring, this molecule offers unique advantages in designing peptidomimetics, particularly for ACE (Angiotensin-Converting Enzyme) inhibitors , NEP (Neutral Endopeptidase) inhibitors , and DPP-4 (Dipeptidyl Peptidase-4) antagonists .

This technical guide dissects the structure-activity relationships (SAR), synthesis methodologies, and biological utility of this scaffold, providing researchers with actionable protocols for its incorporation into drug discovery pipelines.

Part 1: Structural Pharmacology & SAR Analysis

The biological potency of 2-Amino-4-tolyl-butyric acid stems from its ability to mimic the transition state of peptide hydrolysis while providing superior metabolic stability compared to natural amino acids.

The "Magic Methyl" Effect and Lipophilicity

The addition of a methyl group to the phenyl ring (transforming the phenyl to a tolyl moiety) is a classic medicinal chemistry tactic known as the "magic methyl" effect.

-

Conformational Restriction: The methyl group adds steric bulk, restricting the rotation of the aromatic ring within a receptor binding pocket. This can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.

-

Hydrophobic Interaction: The tolyl group enhances interaction with hydrophobic subsites (e.g., the S1' pocket of metalloproteases).

-

Metabolic Shielding: The para-methyl group blocks metabolic oxidation at the typically reactive para-position of the phenyl ring, extending the half-life of the parent drug.

Homologation: The Gamma-Carbon Shift

Unlike phenylalanine (where the aryl group is on the

-

Flexibility: The extra methylene group (

) introduces flexibility, allowing the aromatic ring to reach deeper into enzyme active sites. -

Protease Resistance: Peptide bonds formed with homophenylalanine derivatives are often resistant to chymotrypsin-like proteases, which strictly recognize the geometry of natural phenylalanine.

Visualization: Pharmacophore Logic

The following diagram illustrates the functional dissection of the molecule and its impact on biological activity.

Figure 1: Pharmacophore dissection of 2-Amino-4-tolyl-butyric acid. The diagram highlights the functional role of each structural component in ligand-receptor interactions.

Part 2: Biological Applications & Mechanism of Action

Angiotensin-Converting Enzyme (ACE) Inhibition

This scaffold is a direct analogue of the homophenylalanine moiety found in the potent ACE inhibitor Enalaprilat .

-

Mechanism: The carboxylate group of the amino acid coordinates with the active site Zinc ion (

) of ACE. The tolyl group occupies the hydrophobic S1 subsite. -

Advantage: The tolyl derivative often exhibits higher affinity than the phenyl analogue due to tighter van der Waals packing in the S1 pocket.

DPP-4 Inhibition (Type 2 Diabetes)

Recent studies indicate that

-

Role: Inhibition of DPP-4 prevents the degradation of Glucagon-Like Peptide-1 (GLP-1), improving insulin secretion.[3]

-

Relevance: Incorporating the 4-tolyl substituent improves the selectivity of these inhibitors over related proteases (like DPP-8/9), reducing potential toxicity.

LAT1 Transport Substrate

As a large neutral amino acid, 2-Amino-4-tolyl-butyric acid is a high-affinity substrate for the L-type Amino Acid Transporter 1 (LAT1) .

-

Drug Delivery: This property allows the molecule (or drugs conjugated to it) to cross the Blood-Brain Barrier (BBB) actively, making it a valuable vector for CNS drug delivery.

Part 3: Synthesis & Enantiomeric Resolution Protocols

Achieving high enantiomeric excess (ee) is non-negotiable, as the biological activity is almost exclusively restricted to the (S)-enantiomer (L-isomer) . The industry-standard approach utilizes a chemo-enzymatic route.

Chemo-Enzymatic Workflow

This protocol describes the synthesis of the racemic mixture followed by kinetic resolution using Acylase I (from Aspergillus melleus) .

Figure 2: Chemo-enzymatic synthesis pathway ensuring high enantiomeric purity of the bioactive L-isomer.

Detailed Protocol: Enzymatic Resolution

Reagents:

-

Racemic N-Acetyl-2-amino-4-tolyl-butyric acid (Substrate)

-

Acylase I (Grade I, lyophilized)

-

0.1 M Cobalt(II) chloride (CoCl

, cofactor) -

Lithium Hydroxide (LiOH) for pH adjustment

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 10 mmol of racemic N-acetyl-substrate in 50 mL of distilled water. Adjust pH to 7.5 using 1M LiOH.

-

Enzyme Activation: Add 10 mg of Acylase I and 0.5 mL of 0.1 M CoCl

solution. -

Incubation: Incubate the mixture at 37°C with gentle orbital shaking (150 rpm) for 24–48 hours. Monitor the reaction via TLC (Thin Layer Chromatography).

-

Termination: Once hydrolysis reaches 50% (theoretical maximum for resolution), acidify the solution to pH 5.0 with dilute acetic acid.

-

Isolation:

-

Heat the solution to 60°C and filter through activated charcoal to remove the enzyme.

-

Concentrate the filtrate in vacuo. The free amino acid (L-isomer) is less soluble in acidic organic solvents than the N-acetyl-D-isomer.

-

Extraction: Wash the solid residue with cold acetone. The L-2-Amino-4-tolyl-butyric acid remains as a white solid (insoluble in acetone), while the unreacted N-acetyl-D-isomer dissolves.

-

-

Purification: Recrystallize the L-isomer from water/ethanol (1:1) to achieve >99% ee.

Part 4: Analytical Characterization

Validating the identity and purity of the synthesized derivative is critical before biological testing.

Quantitative Data Summary

| Parameter | Value / Characteristic | Relevance |

| Molecular Formula | C | Identity Confirmation |

| Molecular Weight | 193.24 g/mol | Mass Spec Calibration |

| Melting Point (L-isomer) | 285–288°C (decomp) | Purity Indicator |

| Solubility | Water (Low), 1M HCl (High), DMSO (High) | Formulation Strategy |

| pKa values | Buffer Selection | |

| LogP (Predicted) | 1.8 – 2.1 | Membrane Permeability |

Chiral HPLC Method

To verify enantiomeric excess (ee):

-

Column: Chirex 3126 (D-Penicillamine) or Crownpak CR(+).

-

Mobile Phase: Aqueous Perchloric acid (pH 1.5) / Methanol (85:15 v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 254 nm (detecting the tolyl ring).

-

Retention: The L-isomer typically elutes before the D-isomer on Crown ether phases.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 179394, (2S)-2-amino-4-phosphonobutanoic acid (Analogue Context). Retrieved from [Link]

-

Sharma, K., et al. (2024).[1] Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.[1] Journal of Medicinal Chemistry.[1] Retrieved from [Link]

-

Wang, J., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Hamarawf, R., et al. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks based on amino-acid derivatives. RSC Advances. Retrieved from [Link]

-

Reetz, M. T., et al. (2025). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor.[4][5] ResearchGate.[6] Retrieved from [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

"Investigating the therapeutic potential of novel butyric acid analogs"

Executive Brief: The Butyrate Paradox

Butyric acid (BA), a short-chain fatty acid (SCFA) produced by bacterial fermentation of dietary fiber, represents one of the most potent endogenous regulators of host homeostasis.[1] Its pleiotropic effects—ranging from histone deacetylase (HDAC) inhibition to G-protein coupled receptor (GPCR) activation—position it as a "master switch" for metabolic, inflammatory, and oncogenic pathways.

However, the clinical translation of native butyric acid is stalled by the "Butyrate Paradox" :

-

High Potency: Exceptional efficacy in vitro against colorectal cancer (CRC), inflammatory bowel disease (IBD), and neuroinflammation.

-

Poor Pharmacokinetics (PK): Rapid metabolism (t½ < 10 mins), first-pass hepatic clearance, and an offensive odor that precludes oral compliance.

Objective: This guide outlines the strategic development of novel butyric acid analogs designed to retain the pharmacophore's efficacy while overcoming its physicochemical and pharmacokinetic limitations. We will dissect the molecular design, mechanistic validation, and preclinical screening protocols required to advance these candidates from the bench to the clinic.

Molecular Engineering: Overcoming the Kinetic Barrier

To transform BA into a viable therapeutic, we must modify its structure to enhance stability and tissue targeting without ablating its binding affinity for HDACs or GPCRs.

Structural Modification Strategies

| Strategy | Chemical Modification | Rationale | Representative Analog |

| Prodrugs (Esters) | Esterification of the carboxyl group | Masks the odor; increases lipophilicity for passive diffusion; releases BA via esterases. | Tributyrin (Glycerol ester), Pivanex (Pivaloyloxymethyl butyrate) |

| Stable Isosteres | Replacement of carboxyl with hydroxamic acid | Enhances zinc-binding affinity in the HDAC catalytic pocket; increases potency. | Vorinostat (SAHA) - Structural inspiration |

| Chain Modification | Phenyl ring addition (omega-position) | Prevents rapid beta-oxidation; acts as a chemical chaperone. | 4-Phenylbutyrate (4-PBA) |

| Receptor Agonists | Conformational restriction | Improves selectivity for GPR43/GPR109A over HDACs to target inflammation specifically. | CF3-Butyrate (Fluorinated analogs) |

The "Trojan Horse" Approach

The most promising area of current research is Conjugate Prodrugs . By linking butyrate to a carrier molecule (e.g., an amino acid or a monosaccharide) via a hydrolyzable linker, we can utilize specific transporters (like MCT1 or SMCT1) to actively uptake the drug into target tissues (e.g., colonocytes or the blood-brain barrier) before releasing the active warhead.

Mechanistic Deep Dive: The Dual-Warhead Action

Novel analogs must be evaluated against two distinct primary targets. Understanding the causality between these pathways is critical for selecting the right lead candidate.

-

Epigenetic Regulation (Nucleus): BA analogs enter the nucleus and inhibit Class I/II HDACs. This prevents the deacetylation of histones (H3/H4), leading to an "open" chromatin structure.

-

Outcome: Upregulation of tumor suppressor genes (e.g., CDKN1A encoding p21) and downregulation of pro-inflammatory cytokines.

-

-

Signal Transduction (Membrane): Analogs bind to GPR109A (HCA2) and GPR43 (FFAR2).

-

Outcome: Inhibition of cAMP accumulation and suppression of NF-κB signaling.

-

Visualization: The Signaling Nexus

The following diagram illustrates the convergent pathways of Butyrate Analogs leading to therapeutic outcomes.

Figure 1: Dual-mechanistic pathway of Butyrate Analogs targeting GPR109A for anti-inflammation and HDACs for epigenetic modulation.

Preclinical Evaluation Protocols

To ensure scientific integrity, every analog must pass a rigorous screening pipeline. The following protocols are designed to be self-validating with built-in controls.

In Vitro HDAC Inhibition Assay (Fluorometric)

Purpose: Quantify the IC50 of the analog against nuclear extracts compared to native butyrate.

Materials:

-

HeLa nuclear extract (rich in HDACs).

-

Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

-

Positive Control: Trichostatin A (TSA).

Protocol:

-

Preparation: Dilute analogs in DMSO (ensure final DMSO < 0.5%). Prepare a 96-well black plate.

-

Incubation: Mix 10 µL of nuclear extract with 40 µL of analog (serial dilutions: 0.1 µM to 10 mM). Incubate at 37°C for 30 mins.

-

Substrate Addition: Add 50 µL of fluorogenic substrate solution. Incubate for 30 mins at 37°C.

-

Development: Add 50 µL of developer solution (containing Trypsin) to cleave the deacetylated substrate, releasing the fluorophore.

-

Read: Measure fluorescence (Ex/Em: 360/460 nm).

-

Analysis: Plot dose-response curves. Success Criterion: Analog should show IC50 in the µM range (Native butyrate is typically mM range).

Intestinal Barrier Integrity (TEER Assay)

Purpose: Assess the analog's ability to reinforce the gut barrier (relevant for IBD).

Protocol:

-

Culture: Seed Caco-2 cells on Transwell® inserts (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer.

-

Baseline: Measure Transepithelial Electrical Resistance (TEER) using a chopstick electrode (EVOM2). Values should be >300 Ω·cm².

-

Challenge: Induce barrier damage using LPS (10 µg/mL) or DSS (2%).

-

Treatment: Co-treat with Analog (0.5 - 2 mM) vs. Vehicle.

-

Measurement: Record TEER at 12h, 24h, and 48h.

-

Validation: Perform FITC-dextran permeability assay to confirm TEER readings.

Integrated Screening Workflow

The following workflow ensures that only metabolically stable and potent candidates move to in vivo testing.

Figure 2: Step-wise "Go/No-Go" decision tree for Butyrate Analog development.

Comparative Data Synthesis

When evaluating novel analogs, benchmark them against the following standard values.

| Compound | HDAC IC50 (µM) | Plasma t½ (min) | Primary Indication | Key Limitation |

| Sodium Butyrate | 1000 - 2000 | < 10 | Research Tool | Rapid metabolism, Odor |

| 4-Phenylbutyrate | 400 - 1000 | ~ 60 | Urea Cycle, Cancer | High dose required (grams/day) |

| Tributyrin | N/A (Prodrug) | ~ 20 (active) | Nutrition/Gut Health | Lipase dependent release |

| Vorinostat (SAHA) | < 1 | ~ 120 | CTCL (Cancer) | Systemic toxicity (Thrombocytopenia) |

| Target Profile | 10 - 100 | > 120 | IBD / CNS | Must avoid systemic HDAC toxicity |

References

-

Geng, H., et al. (2021). Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway.[2] Frontiers in Molecular Biosciences.[2] Link

-

Singh, N., et al. (2014). Activation of Gpr109a, Receptor for Niacin and the Commensal Metabolite Butyrate, Suppresses Colonic Inflammation and Carcinogenesis.[5] Immunity.[4][6][7][8][9] Link

-

Entin-Meer, M., et al. (2005). Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity. Molecular Cancer Therapeutics. Link

-

Berni Canani, R., et al. (2012). Potential beneficial effects of butyrate in intestinal and extraintestinal diseases. World Journal of Gastroenterology. Link

-

Egorin, M. J., et al. (1999). Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin to mice. Cancer Chemotherapy and Pharmacology.[2][10] Link

Sources

- 1. Frontiers | Recent advancements and comprehensive analyses of butyric acid in cardiovascular diseases [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. IN VIVO BIOTICS™ butyrate - Evonik Industries [healthcare.evonik.com]

- 8. niacin.io [niacin.io]

- 9. mdpi.com [mdpi.com]

- 10. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Precision Engineering of Bioactive Amino Acid Derivatives: From Computational Design to Clinical Translation

Executive Summary

Part 1: Computational Design & Rational Engineering

The Shift to In Silico Derivatization

Traditional peptide discovery relies on scanning mutagenesis (e.g., Alanine scanning), which is labor-intensive and limited by the commercially available amino acid pool. Modern workflows utilize Deep Learning (DL) and Physics-Based Modeling to predict the bioactivity of "unnatural" side chains before synthesis.

-

AI/ML Integration: Tools like RFpeptides and adaptations of AlphaFold2 now allow for the de novo design of macrocycles and non-canonical backbones. By training on datasets of ncAA-containing structures, these models predict how specific side-chain modifications (e.g., fluoro-alkenes, boronic acids) alter binding interface topology [1].

-

Physics-Based Simulation: For reaction feasibility, methods like Roto-Translationally Invariant Potential (RTIP) sampling simulate the thermodynamic landscape of forming complex derivatives, identifying low-energy pathways for assembling novel amino acid precursors like formaldimine derivatives [2].

Workflow Visualization

The following diagram illustrates the iterative loop between computational prediction and experimental validation.

Figure 1: Integrated computational design workflow prioritizing synthetic feasibility alongside binding affinity.

Part 2: Advanced Synthetic Architectures

Beyond Canonical Coupling: C-H Activation

The primary bottleneck in ncAA discovery is the difficulty of synthesizing chiral, functionalized building blocks. Traditional Strecker or Bucherer-Bergs syntheses are harsh and lack stereocontrol. The current gold standard is Late-Stage C-H Functionalization , which allows for the direct modification of native amino acid side chains.

Mechanism of Action: Photoredox Catalysis

Recent advances utilize acridinium or decatungstate photocatalysts to generate

Protocol: Photoredox -Amino C-H Functionalization

Objective: Synthesis of a chiral ncAA derivative from a native Leucine precursor via radical functionalization.

Reagents & Equipment:

-

Substrate:

-Boc-Leucine methyl ester (1.0 equiv). -

Catalyst: Acridinium photocatalyst (Mes-Acr-Me, 2 mol%).

-

Radical Trap: Ellman’s Sulfinamide (chiral acceptor) (1.5 equiv).

-

Solvent: Trifluorotoluene (degassed).

-

Light Source: 450 nm Blue LED (60W).

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, charge a quartz reaction tube with the substrate, photocatalyst, and radical trap.

-

Solvation: Add degassed Trifluorotoluene (0.1 M concentration relative to substrate). Seal the tube with a Teflon septum.

-

Irradiation: Place the reaction vessel 2 cm from the Blue LED source. Stir vigorously at 25°C.

-

Checkpoint: Monitor reaction progress via LC-MS every 2 hours to track the consumption of the starting material and the formation of the radical adduct.

-

-

Quenching: After 12–16 hours, remove from light and expose to air to quench the radical species.

-

Purification: Concentrate the mixture in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the protected ncAA derivative.

-

Validation: Confirm stereochemistry using chiral HPLC and 1H-NMR. Expect >90% ee due to the chiral directing group of the radical trap.

Comparative Analysis of Synthetic Routes

| Feature | Classical Synthesis (Strecker) | Chemo-Enzymatic [4] | Photoredox C-H Activation [3] |

| Precursor Availability | High (Aldehydes) | Limited (Keto acids) | High (Native Amino Acids) |

| Stereocontrol | Poor (Requires resolution) | Excellent (>99% ee) | High (>90% ee) |

| Scope | Limited to simple side chains | Substrate specific | Broad (Alkyl, Aryl, Heteroaryl) |

| Scalability | High | Medium | Medium (Photon flux limited) |

Part 3: High-Throughput Screening & Bioassay Development

DNA-Encoded Libraries (DELs)

For discovering binders among billions of possibilities, DNA-Encoded Libraries are paramount. By tagging each ncAA building block with a unique DNA barcode during split-and-pool synthesis, researchers can screen massive libraries against immobilized protein targets.

-

Advantage: Allows for the screening of non-canonical residues that cannot be displayed via phage/yeast systems (which are limited to the translational machinery).

Bioassay Profiling: Antimicrobial & Anticancer Activity

Once hits are identified, they must be profiled for phenotypic activity.

-

Anticancer Peptides (ACPs): Many bioactive derivatives target the negatively charged mitochondrial membranes of cancer cells. Assays measuring mitochondrial depolarization (e.g., JC-1 dye staining) are critical [5].

-

Antimicrobial Peptides (AMPs): Screening involves Minimum Inhibitory Concentration (MIC) assays against resistant strains (e.g., MRSA).

Screening Logic Diagram

Figure 2: Sequential screening cascade filtering for affinity, efficacy, and drug-like properties.

Part 4: Therapeutic Applications & Case Studies

Case Study: Anticancer Peptides (ACPs)

Recent research highlights peptides like FIMGPY (derived from skate cartilage) and LL-37 derivatives.

-

Mechanism: These peptides often employ a "carpet" or "toroidal pore" mechanism to disrupt membranes.[2] The incorporation of hydrophobic ncAAs (e.g., adamantyl-alanine) enhances membrane penetration and metabolic stability against proteases [6].

-

Data Point: FIMGPY demonstrated an IC50 of 4.81 mg/mL in HeLa cells, inducing apoptosis via the Bax/Bcl-2 pathway [6].[3]

Case Study: Gold(I)-Catalyzed Unnatural Amino Acids

A 2026 study demonstrated the use of Gold(I) catalysis to synthesize sulfur-protected ncAAs from alkynes.[4] These derivatives serve as "ready-to-couple" building blocks for Solid-Phase Peptide Synthesis (SPPS), enabling the rapid generation of protease-resistant peptide drugs [7].

References

-

Peptide Research Advances 2024: Latest Trends & Innovations . BioVera. Available at: [Link]

-

Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry . JACS Au, 2024. Available at: [Link]

-

Stereoselective noncanonical amino acid synthesis through α-amino C–H bond activation . KTH Royal Institute of Technology, 2025. Available at: [Link]

-

One-pot chemoenzymatic syntheses of non-canonical amino acids . Oxford Academic, 2024. Available at: [Link]

-

Bioactive peptides for anticancer therapies . PMC - NIH, 2024. Available at: [Link]

-

Bioactive peptides with potential anticancer properties from various food protein sources . Taylor & Francis, 2025. Available at: [Link]

-

Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids . Journal of the American Chemical Society, 2026. Available at: [Link]

Sources

Methodological & Application

Application of 2-Amino-4-M-tolyl-butyric Acid in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidic Landscape with Non-Canonical Amino Acids

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in modern drug discovery and chemical biology, offering a means to transcend the limitations of the 20 proteinogenic amino acids.[1] By introducing novel side chains and stereochemistries, researchers can enhance the therapeutic properties of peptides, including their stability against proteolytic degradation, binding affinity, and pharmacokinetic profiles.[1][2] 2-Amino-4-M-tolyl-butyric acid, a synthetic amino acid featuring a tolyl group, represents a unique building block for introducing aromatic and hydrophobic characteristics into a peptide sequence. This guide provides a comprehensive overview of its application in peptide synthesis, focusing on the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) methodology.

Physicochemical Properties and Rationale for Use

While specific experimental data for 2-Amino-4-M-tolyl-butyric acid is not extensively documented in publicly available literature, we can infer its properties and potential applications based on its structure and data from analogous compounds. The tolyl group, a methylated phenyl ring, imparts significant hydrophobicity and the potential for aromatic stacking interactions within the peptide or with its biological target. This can be particularly advantageous for modulating the conformational stability of a peptide or enhancing its binding to protein surfaces. For instance, the related compound 4-p-(tolyl)butyric acid has been utilized as an albumin binder to extend the in-vivo half-life of peptides.[3]

Table 1: Estimated Physicochemical Properties of 2-Amino-4-M-tolyl-butyric acid

| Property | Estimated Value/Characteristic | Rationale for Estimation |

| Molecular Weight | ~207.27 g/mol | Based on the molecular formula C12H17NO3, similar to related structures on PubChem. |

| Solubility | Low in aqueous solutions, soluble in organic solvents (e.g., DMF, NMP, DCM). | The hydrophobic tolyl group will dominate the solubility profile. |

| Stereochemistry | Available as L- and D-enantiomers. | Synthesis can be directed to produce the desired stereoisomer. |

| Steric Hindrance | Moderate to high. | The bulky tolyl group can present challenges during peptide coupling.[4][5] |

| Side Chain Reactivity | The tolyl group is generally inert under standard SPPS conditions. | No side-chain protection is typically required for the tolyl group. |

Synthesis of Fmoc-Protected 2-Amino-4-M-tolyl-butyric Acid

For its use in Fmoc-based SPPS, 2-Amino-4-M-tolyl-butyric acid must first be protected at its α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This is a crucial step to prevent self-polymerization during peptide synthesis.[6] A general and effective method for this transformation is the reaction of the free amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.

Protocol 1: Synthesis of Fmoc-2-Amino-4-M-tolyl-butyric Acid

-

Dissolution: Dissolve 2-Amino-4-M-tolyl-butyric acid (1 equivalent) in a 10% aqueous sodium carbonate solution.

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu (1.1 equivalents) in acetone or dioxane to the amino acid solution while stirring vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is consumed (typically 2-4 hours).

-

Work-up:

-

Dilute the reaction mixture with water.

-

Wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The iterative nature of SPPS allows for the controlled, stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[7] The incorporation of a sterically hindered amino acid like 2-Amino-4-M-tolyl-butyric acid requires careful consideration of coupling reagents and reaction conditions to ensure efficient amide bond formation.

Experimental Workflow for SPPS

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for incorporating 2-Amino-4-M-tolyl-butyric acid.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 2: SPPS Incorporation of Fmoc-2-Amino-4-M-tolyl-butyric Acid

This protocol assumes a standard Fmoc-SPPS procedure on a rink amide resin for a C-terminal amide peptide.

-

Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.

-

Wash the resin thoroughly with DMF (3-5 times).

-

-

Coupling of Fmoc-2-Amino-4-M-tolyl-butyric Acid:

-

In a separate vial, pre-activate a solution of Fmoc-2-Amino-4-M-tolyl-butyric acid (3-5 equivalents relative to the resin loading) with a suitable coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered amino acids, extended coupling times or double coupling may be necessary.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test or an alternative colorimetric test to confirm the completion of the coupling reaction (i.e., the absence of free primary amines).

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.[8][9]

Selection of Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric hindrance of the tolyl side chain. While standard carbodiimide reagents like DIC/HOBt can be effective, more potent activating agents are often preferred.

Table 2: Recommended Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Class | Key Advantages |

| HATU/HBTU | Aminium/Uronium Salt | High reactivity, fast kinetics, and suppression of racemization. |

| HCTU | Aminium/Uronium Salt | Similar to HBTU but often more efficient and cost-effective. |

| COMU | Uronium Salt | High efficiency, comparable to HATU, with improved safety profile (non-explosive byproducts). |

Characterization and Analysis

Peptides incorporating 2-Amino-4-M-tolyl-butyric acid can be characterized using standard analytical techniques.

-

RP-HPLC: The hydrophobicity of the tolyl group will likely increase the retention time of the peptide on a C18 column. A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase system for purification and analysis.

-

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final peptide, verifying the successful incorporation of the unnatural amino acid.

Logical Workflow for Peptide Synthesis and Analysis

Caption: From amino acid to purified peptide: a logical workflow.

Troubleshooting

-

Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, indicating free amines, a second coupling should be performed. Using a more potent coupling reagent or increasing the reaction temperature (if using a microwave peptide synthesizer) can also improve efficiency.

-

Aggregation: The hydrophobic nature of the tolyl group may contribute to peptide aggregation during synthesis. Using pseudoproline dipeptides or incorporating backbone modifications can help to disrupt secondary structures that lead to aggregation.

-

Poor Solubility: The final peptide may have limited aqueous solubility. Purification and handling may require the use of organic co-solvents such as acetonitrile or DMSO.

Conclusion

2-Amino-4-M-tolyl-butyric acid is a valuable, albeit challenging, building block for peptide synthesis. Its incorporation can introduce unique structural and functional properties into peptides, making it an attractive tool for researchers in drug discovery and chemical biology. The protocols and considerations outlined in this guide provide a solid foundation for the successful synthesis and application of peptides containing this non-canonical amino acid. As with any synthetic endeavor involving novel reagents, empirical optimization of the described methods is key to achieving high yields and purity.

References

-

MySkinRecipes. (n.d.). 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid. Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Antoni, G., Omura, H., Bergström, M., Furuya, Y., Moulder, R., Roberto, A., ... & Långström, B. (1997). Synthesis of L-2,4-diamino[4-11C]butyric acid and its use in some in vitro and in vivo tumour models. Nuclear Medicine and Biology, 24(6), 595-601. [Link]

-

On-line, W. R. R. (n.d.). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Cruz, L. J., G-López, M., & Ramos, E. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 6), 754–760. [Link]

-

Dunn, P. J., Galvin, S., & Shattock, T. R. (1987). Amino acids and peptides. Part 49. 2-Amino-4-(3-pyridyl)butyric acid and related peptides. Journal of the Chemical Society, Perkin Transactions 1, 1563-1571. [Link]

-

Berna, M., & Lau, K. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415(23), 5729–5738. [Link]

- Google Patents. (n.d.). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.

- Snyder, L. R., & Dolan, J. W. (2006). HPLC of Peptides and Proteins. In High-Performance Gradient Elution (pp. 531-561). John Wiley & Sons, Inc.

-

Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]

-

ACS Publications. (2024). Effect of Ibuprofen as an Albumin Binder on Melanoma-Targeting Properties of 177Lu-Labeled Ibuprofen-Conjugated Alpha-Melanocyte-Stimulating Hormone Peptides. Molecular Pharmaceutics. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Retrieved from [Link]

-

Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

-

ResearchGate. (2020). LC-MS vs. HPLC for peptide quantification?. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-(4-methoxy-3-methylphenyl)butanoic acid. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Retrieved from [Link]

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. Retrieved from [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. peptide.com [peptide.com]

- 8. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. renyi.hu [renyi.hu]

Application Notes & Protocols: Evaluating 2-Amino-4-aryl-butyric Acid Derivatives as Enzyme Inhibitors

A Case Study on γ-Aminobutyric Acid Aminotransferase (GABA-AT)

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Novel Aminobutyric Acid Scaffolds

The γ-aminobutyric acid (GABA) scaffold is a cornerstone in neuroscience and pharmacology, serving as the basis for molecules that modulate the central nervous system's primary inhibitory neurotransmitter, GABA.[1][2] Derivatives of this structure, particularly 2-amino-4-aryl-butyric acids, represent a promising class of compounds for targeted enzyme inhibition. The introduction of an aryl group, such as a tolyl moiety, provides a key structural handle for medicinal chemists to fine-tune pharmacological properties, including potency, selectivity, and pharmacokinetics, through tailored interactions within an enzyme's active site.

A critical enzyme in GABA homeostasis is γ-aminobutyric acid aminotransferase (GABA-AT), also known as GABA transaminase (GABA-T).[3][4] This pyridoxal 5'-phosphate (PLP)-dependent enzyme is responsible for the degradation of GABA.[5] By inhibiting GABA-AT, the concentration of GABA in the brain can be increased, which helps to dampen the excessive neuronal firing characteristic of seizures and other neurological disorders.[6][7] This makes GABA-AT a clinically validated target for antiepileptic drugs.[5][8] The irreversible inhibitor vigabatrin, a structural analogue of GABA, validates this therapeutic strategy, though its use is limited by potential side effects.[9][10]

This guide provides a comprehensive framework for the evaluation of novel 2-amino-4-aryl-butyric acid derivatives, using the inhibition of GABA-AT as a detailed case study. We will delve into the causality behind experimental design, provide robust, self-validating protocols, and offer clear guidance on data interpretation, empowering researchers to systematically assess the potential of their novel compounds.

Section 1: The Inhibitor - Rational Design Considerations

The general structure of a 2-amino-4-aryl-butyric acid derivative offers several points for modification to optimize interaction with a target enzyme like GABA-AT.

-

The Amino Acid Core: The aminobutyric acid backbone mimics the endogenous substrate, GABA, facilitating entry into the enzyme's active site.

-

The Aryl Moiety (e.g., Tolyl): This group is critical for establishing additional binding interactions. It can engage with hydrophobic pockets within the active site, and its position and substitution (e.g., ortho-, meta-, para-tolyl) can drastically alter binding affinity and selectivity over other enzymes.

-

Stereochemistry: Chiral centers in the molecule are crucial. Often, only one enantiomer will have the correct orientation to bind effectively to the enzyme's active site.

Section 2: The Target - GABA Aminotransferase (GABA-AT)

GABA-AT is a homodimeric enzyme that plays a pivotal role in the GABA shunt, a metabolic pathway that conserves the carbon skeleton of GABA.[5][8]

-

Catalytic Mechanism: GABA-AT catalyzes the transfer of the amino group from GABA to α-ketoglutarate, producing succinic semialdehyde and the excitatory neurotransmitter glutamate.[5] This reaction requires the cofactor pyridoxal 5'-phosphate (PLP), which is covalently bound to a lysine residue (Lys329 in human GABA-T) in the active site.[8][11]

-

Structural Hallmarks: The active site is located at the interface between the two domains of the enzyme.[8] Its relatively narrow binding pocket is adapted to the four-carbon structure of GABA.[8] The rational design of inhibitors, such as 2-amino-4-tolyl-butyric acid, must consider the dimensions and chemical environment of this pocket to achieve potent and selective inhibition.

Section 3: Experimental Design & Rationale

A systematic evaluation of a novel enzyme inhibitor follows a logical progression from initial screening to detailed mechanistic studies. Each step is designed to answer a specific question about the inhibitor's properties.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing a novel 2-amino-4-aryl-butyric acid derivative as a GABA-AT inhibitor.

Caption: High-level workflow for inhibitor characterization.

-

Why this order?

-

Synthesis and Purity are Paramount: An impure compound will yield unreliable data. The first step must always be the synthesis and rigorous purification of the inhibitor.

-

IC50 as a First Pass: The half-maximal inhibitory concentration (IC50) is a measure of potency. It is a relatively quick and straightforward assay to perform and is used to rank a series of compounds or to confirm that a single compound has activity in a relevant concentration range.[12][13]

-

Kinetics Reveal the "How": Once potency is established, kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive). This provides crucial insight into how the inhibitor interacts with the enzyme and its substrate.[14]

-

Advanced Studies for Deep Insight: Techniques like X-ray crystallography can reveal the precise atomic interactions between the inhibitor and the enzyme, guiding future drug design efforts.[11]

-

Section 4: Detailed Experimental Protocols

These protocols are presented as a robust starting point. Researchers should always optimize conditions for their specific laboratory setup and reagents.

Protocol 4.1: General Synthesis of 2-Amino-4-phenylbutyric Acid

This protocol is a generalized example based on known methods for synthesizing similar structures and should be adapted for the specific "tolyl" derivative.[15][16]

-

Reaction Setup: In a three-necked flask equipped with a stirrer and reflux condenser, add benzene (or toluene for the tolyl derivative) and aluminum chloride (a Lewis acid catalyst).

-

Addition of Reactant: Slowly add butyrolactone to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Cool the mixture to room temperature and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield 4-phenylbutyric acid (or 4-tolylbutyric acid).

-

Amination: The resulting carboxylic acid can be converted to the target 2-amino derivative through standard organic chemistry procedures, such as α-bromination followed by amination.

Protocol 4.2: In Vitro GABA-AT Inhibition Assay (IC50 Determination)

This protocol is adapted from commercially available GABA-AT assay kits and published literature.[17][18][19] It relies on a coupled enzyme reaction that produces a colorimetric signal.

-

Principle: GABA-AT converts GABA and α-ketoglutarate to glutamate and succinic semialdehyde. The production of glutamate is then measured by a second enzyme, glutamate dehydrogenase, which reduces a tetrazolium salt (INT) to a colored formazan product, measurable at ~492 nm. The rate of color formation is proportional to GABA-AT activity.

-

Materials:

-

Recombinant human GABA-AT

-

GABA solution

-

α-ketoglutarate solution

-

Glutamate Dehydrogenase

-

INT (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test Inhibitor (e.g., 2-Amino-4-tolyl-butyric acid) dissolved in a suitable solvent (e.g., DMSO)

-

Positive Control (e.g., Vigabatrin)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., from 100 µM to 0.01 µM) in the assay buffer. Also prepare a vehicle control (buffer with the same percentage of DMSO) and a positive control.

-

Enzyme Pre-incubation: In the wells of a 96-well plate, add 20 µL of each inhibitor concentration (or control). Add 20 µL of the GABA-AT enzyme solution.

-

Incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a "Substrate Master Mix" containing the GABA, α-ketoglutarate, glutamate dehydrogenase, and INT in assay buffer. Add 160 µL of this master mix to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 492 nm every 60 seconds for 30 minutes.

-

Data Analysis:

-

For each concentration, calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.

-

Normalize the rates by setting the vehicle control rate to 100% activity.

-

Plot the % activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

-

-

Protocol 4.3: Determining the Mechanism of Inhibition (Kinetic Analysis)

This protocol determines whether the inhibitor is competitive, non-competitive, or uncompetitive by measuring reaction rates at various substrate and inhibitor concentrations.

-

Principle: The Michaelis-Menten kinetics of the enzyme are analyzed. A double reciprocal plot, known as a Lineweaver-Burk plot, is used to visualize the effect of the inhibitor on the kinetic parameters Vmax (maximum reaction velocity) and Km (substrate concentration at half-Vmax).[20][21]

-

Procedure:

-

Setup: Set up a matrix of reactions in a 96-well plate. You will have several rows, each with a fixed concentration of your inhibitor (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki). You will need an estimate of the Ki from the IC50 value, or use concentrations around the IC50.

-

Substrate Variation: Within each row (at a fixed inhibitor concentration), the columns will have varying concentrations of one substrate (e.g., GABA), while the co-substrate (α-ketoglutarate) is held at a saturating concentration. A typical range for GABA might be 0.1x Km to 10x Km.

-

Reaction Measurement: Perform the kinetic assay as described in Protocol 4.2 for each condition, measuring the initial reaction rate (V).

-

Data Analysis:

-

For each inhibitor concentration, plot V vs. [Substrate] to generate Michaelis-Menten curves.

-

Transform the data by plotting 1/V vs. 1/[Substrate] to create a Lineweaver-Burk plot.[22] You will have a separate line for each inhibitor concentration.

-

Analyze the plot to determine the mechanism of inhibition (see Section 5).

-

-

Section 5: Data Analysis and Interpretation

Quantitative Data Summary

Properly presenting kinetic data is crucial for comparing compounds.

| Compound | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Vigabatrin (Reference) | ~50 | N/A (Irreversible) | Mechanism-Based |

| Compound A (p-tolyl) | 15.2 ± 1.8 | 7.5 ± 0.9 | Competitive |

| Compound B (o-tolyl) | 89.5 ± 9.3 | 42.1 ± 5.5 | Competitive |

| Compound C (phenyl) | 35.7 ± 4.1 | 18.3 ± 2.2 | Competitive |

Table assumes hypothetical data for illustrative purposes.

Interpreting Lineweaver-Burk Plots

The pattern of lines on the Lineweaver-Burk plot reveals the inhibition mechanism.

Caption: Lineweaver-Burk plots for inhibition mechanisms.

-

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. On the plot, all lines intersect at the y-axis (Vmax is unchanged), but the x-intercepts differ (Km increases).[23] This indicates that at very high substrate concentrations, the substrate can outcompete the inhibitor.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site on the enzyme, affecting its catalytic efficiency but not substrate binding. On the plot, the lines intersect on the x-axis (Km is unchanged), but the y-intercepts differ (Vmax decreases).[23]

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. On the plot, the lines are parallel. Both Vmax and Km are decreased.

Conclusion

The framework presented here provides a comprehensive and scientifically rigorous approach to characterizing novel 2-amino-4-aryl-butyric acid derivatives as enzyme inhibitors, using GABA-AT as a relevant and well-documented example. By progressing logically from initial potency screening (IC50) to detailed mechanistic studies (Ki and inhibition modality), researchers can build a complete profile of their compounds. The causality behind the experimental workflow—understanding why each step is performed—is as critical as the technical execution of the protocols. This systematic approach, grounded in the principles of enzyme kinetics, is essential for identifying promising lead candidates in the drug discovery pipeline.

References

-

Ngo, D. H., & Vo, T. S. (2019). An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. Molecules, 24(15), 2678. [Link]

-

Wheless, J. W. (2011). Mechanism of action of vigabatrin: correcting misperceptions. Acta Neurologica Scandinavica Supplementum, (192), 61-66. [Link]

-

Patsnap. (2024). What is the mechanism of Vigabatrin? Patsnap Synapse. [Link]

-

Silverman, R. B., & Nanavati, S. M. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical reviews, 121(15), 9384-9453. [Link]

-

Lee, S., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16982. [Link]

-

Massey, I., et al. (2024). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. Current Issues in Molecular Biology, 47(12), 1032-1051. [Link]

-

Lee, S., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. MDPI. [Link]

-

Duan, J., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(4), 1559-1565. [Link]

-

Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Jack Westin. [Link]

-

Storoni, L. C., et al. (2003). Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin. The Journal of biological chemistry, 278(45), 44964-44973. [Link]

-

DavidsonX. IC50 Determination. edX. [Link]

-

Tuncay, E., & Ulusu, N. N. (2009). Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1164-1170. [Link]

-

Sills, G. J. (2001). Vigabatrin. Current opinion in neurology, 14(2), 215-220. [Link]

-

E-Enzyme. (2000). GABA Aminotransferase (GABAT) Assay Kit. E-Enzyme. [Link]

- Google Patents. (2011). Synthesis of 4-phenylbutyric acid.

-

Creative BioMart. GABA Aminotransferase (GABA-T) activity assay kit. Creative BioMart. [Link]

-

Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in molecular biology (Clifton, N.J.), 2089, 41-46. [Link]

-

Wikipedia. (2024). Lineweaver–Burk plot. Wikipedia. [Link]

-

Khan Academy. Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

-

Siddiqui, A., & Saad, A. (2024). Vigabatrin. In StatPearls. StatPearls Publishing. [Link]

- Google Patents. (1991). Process for resolving 2-amino-4phenyl-butane.

-

Ito, S., et al. (2019). GABA enzymatic assay kit. Bioscience, Biotechnology, and Biochemistry, 83(12), 2266-2273. [Link]

-

Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

-

Microbe Notes. (2022). Lineweaver-Burk Plot. Microbe Notes. [Link]

-

Patsnap. (2022). Preparation method of 2-amino-2-phenylbutyric acid. Eureka | Patsnap. [Link]

-

Biocrates. (2023). Metabolite of the month - Aminobutyric acids. biocrates life sciences gmbh. [Link]

-

The Organic Chemistry Tutor. (2015). Lineweaver-Burk Plot and Reversible Inhibition. YouTube. [Link]

-

Grant, S. M., & Heel, R. C. (1991). Vigabatrin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy and disorders of motor control. Drugs, 41(6), 889-926. [Link]

-

Lee, Y., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Scientific reports, 11(1), 18182. [Link]

-

Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751-6752. [Link]

Sources

- 1. Metabolite of the month - Aminobutyric acids - biocrates life sciences gmbh [biocrates.com]

- 2. γ-Amino Butyric Acid - LKT Labs [lktlabs.com]

- 3. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Vigabatrin? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. courses.edx.org [courses.edx.org]

- 13. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 16. Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap [eureka.patsnap.com]

- 17. bmrservice.com [bmrservice.com]

- 18. tandfonline.com [tandfonline.com]

- 19. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2minutemedicine.com [2minutemedicine.com]

- 21. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 22. Khan Academy [khanacademy.org]

- 23. microbenotes.com [microbenotes.com]

Application Note & Protocols: High-Throughput Screening Assays for Novel Amino Acid Compounds

Introduction: The Expanding Chemical Space of Amino Acids in Drug Discovery